molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Cat. No. B1267113
CAS RN: 40590-77-0
M. Wt: 150.22 g/mol
InChI Key: QPPGEPODNBLBTG-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a chemical compound with the CAS Number: 40590-77-0 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone .


Synthesis Analysis

The synthesis of compounds similar to 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has been explored in various studies . For instance, the rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially generates a bicyclo[2.2.2]oct-5-en-2-yl radical .


Molecular Structure Analysis

The InChI code for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is 1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has a density of 1.0±0.1 g/cm3 . Its boiling point is 224.8±29.0 °C at 760 mmHg . The compound is in liquid form .

Scientific Research Applications

Application in Pharmaceuticals

  • Summary of the Application: The compound “1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone” has been used as a core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . This is part of the efforts to develop novel antiviral drugs for COVID-19.
  • Methods of Application or Experimental Procedures: The researchers started with the clinically used conformationally flexible HIV-1 protease inhibitors that inhibit replication of SARS-CoV-2 and bind major protease 3CLpro. They designed and synthesized a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides to test whether this core scaffold could support the development of non-covalent 3CLpro inhibitors .
  • Results or Outcomes: Inhibition assays confirmed that some compounds can inhibit the SARS-CoV-2 main protease. The most promising compound 11a inhibited 3CLpro in the micromolar range (IC50 = 102.2 μM). Molecular simulations of the target-ligand complex in conjunction with dynophore analyses and endpoint free energy calculations provide additional insight and first recommendations for future optimization .

Use as a Bioisostere of the Phenyl Ring

  • Summary of the Application: The compound “1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone” has been used as a bioisostere of the phenyl ring . This is part of the efforts to develop novel drugs with improved physicochemical properties.
  • Methods of Application or Experimental Procedures: The researchers replaced the phenyl ring in certain drugs with the bicyclo[2.2.2]oct-5-en-2-yl moiety . This substitution led to improvements in water solubility, metabolic stability, and reduced lipophilicity .
  • Results or Outcomes: The substitution resulted in new bioactive analogs of the original drugs . This research has expanded the library of available saturated bioisosteres of (hetero)aromatic rings for drug discovery projects .

Formation of Exceptionally Stable Ketene

  • Summary of the Application: The compound “1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone” has been used in the study of phototransformations . This research is part of the efforts to understand the photochemical reactions of this compound.
  • Methods of Application or Experimental Procedures: The researchers analyzed the photochemical reactions of “1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone” having mixed chromophores like a 5,6 dibenzoyl moiety and bulky electron-deficient substituents like phenyl or isopropenyl at the bridgehead position . The reactions were analyzed in different solvents and upon irradiation with different wavelengths .
  • Results or Outcomes: The researchers observed a regioselective photoinduced 1,5-phenyl migration leading to vinyl ketenes . The ketenes were exceptionally stable both in air and solution .

Use as a Universal Linker

  • Summary of the Application: The compound “1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone” has been used as a universal linker in solid-phase synthesis . This is part of the efforts to develop new methods for the synthesis of oligonucleotides bearing a non-natural nucleoside at the 3′-terminus.
  • Methods of Application or Experimental Procedures: The researchers developed three new universal linkers using the “1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone” group . These linkers were used for the synthesis of oligonucleotides bearing a non-natural nucleoside at the 3′-terminus .
  • Results or Outcomes: The researchers were able to successfully synthesize the desired oligonucleotides using the new universal linkers .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, P332+P313, P403+P235, and P501 .

properties

IUPAC Name

1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGEPODNBLBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299871
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

CAS RN

40590-77-0
Record name 40590-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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